REACTION_SMILES
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[CH2:1]1[NH:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[CH3:19][N:20]([CH3:21])[CH2:22][CH2:23][CH2:24][N:25]=[C:26]=[N:27][CH2:28][CH3:29].[CH3:40][N:41]([CH3:42])[CH:43]=[O:44].[ClH:18].[NH2:10][C:11]([CH2:12][C:13](=[O:14])[OH:15])([CH3:16])[CH3:17].[OH:30][c:31]1[c:32]2[n:33][n:34][nH:35][c:36]2[cH:37][cH:38][cH:39]1>>[CH2:1]1[N:2]([C:13]([CH2:12][C:11]([NH2:10])([CH3:16])[CH3:17])=[O:14])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CNC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2[nH]nnc12
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Name
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Type
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product
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Smiles
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CC(C)(N)CC(=O)N1Cc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |